

Application Notes: Stability-Indicating HPLC Assay for Amlodipine Besylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dehydro Amlodipine Oxalate*

Cat. No.: *B564258*

[Get Quote](#)

Introduction

Amlodipine besylate is a long-acting calcium channel blocker widely used in the management of hypertension and angina.^{[1][2][3][4]} To ensure the safety, efficacy, and quality of amlodipine besylate drug products, a validated stability-indicating assay method is crucial. This method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form during manufacturing, storage, and handling.^[2] This application note describes a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Amlodipine Besylate. The method is designed to separate amlodipine from its degradation products formed under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.^{[1][2][3]}

Principle

The method utilizes a reversed-phase HPLC (RP-HPLC) system with UV detection to separate amlodipine besylate from its potential degradation products.^{[2][5]} The chromatographic conditions are optimized to achieve specificity, allowing for the accurate quantification of amlodipine in the presence of its degradants. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method by intentionally degrading the drug substance under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.^{[2][6][7]}

Degradation Pathways of Amlodipine Besylate

Amlodipine besylate is susceptible to degradation under several stress conditions, primarily through hydrolysis, oxidation, and photolysis.[1] The dihydropyridine ring in its structure is a labile moiety prone to oxidation (aromatization), while the ester functional groups are susceptible to hydrolysis.[1]

- Acid Hydrolysis: Amlodipine shows significant degradation in acidic media. Studies have reported degradation of up to 75.2% under harsh acidic conditions (5 M HCl at 80°C for 6 hours).[1][8]
- Alkaline Hydrolysis: The drug is also labile in basic conditions, with one study showing 43% degradation in 0.1 M NaOH at ambient temperature for 3 days.[6] Complete degradation can be achieved under harsher conditions (5 M NaOH at 80°C for 6 hours).[3][8]
- Oxidative Degradation: Amlodipine besylate is highly susceptible to oxidative stress.[1] Treatment with hydrogen peroxide (H₂O₂) leads to significant degradation, with reports of 80.1% degradation in a 3% H₂O₂ solution at 80°C for 6 hours.[1][8] The primary oxidation product is the pyridine derivative, also known as Impurity D.[1][9]
- Photolytic Degradation: Exposure to UV and visible light can induce the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative.[1] Degradation of 32.2% has been observed after 14 days of exposure in a photostability chamber.[1][8]
- Thermal Degradation: Amlodipine besylate is relatively stable under thermal stress in the solid state compared to other stress conditions.[1]

Experimental Protocols

1. Materials and Reagents

- Amlodipine Besylate reference standard
- HPLC grade methanol[2][10]
- HPLC grade acetonitrile[2][10]
- Analytical grade hydrochloric acid (HCl)[2]
- Analytical grade sodium hydroxide (NaOH)[2]

- Analytical grade hydrogen peroxide (H₂O₂) (30%)[9]
- Di-sodium hydrogen orthophosphate dihydrate[10]
- Potassium dihydrogen orthophosphate[10]
- Ortho-phosphoric acid (OPA)[10]
- Triethylamine[11]
- HPLC grade water

2. Instrumentation and Chromatographic Conditions

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.[2]
- Column: A reversed-phase C18 column is commonly used. Specific examples include:
 - Agilent C18 (250mm x 4.6mm, 5µm)[2]
 - Core-shell C18 (100 mm x 4.6 mm; 2.6 µm)[6]
 - WATERS C18 (250 mm x 4.6 mm, 5µm)[10]
- Mobile Phase: A common mobile phase composition is a mixture of an aqueous buffer and organic solvents. An example is:
 - Acetonitrile: 70mM potassium dihydrogen orthophosphate buffer: methanol (15:30:55 v/v/v), with the pH adjusted to 3.0 using ortho-phosphoric acid.[10]
- Flow Rate: 1.0 mL/min[8][10]
- Detection Wavelength: 237 nm or 240 nm[6][10]
- Injection Volume: 10 µL or 20 µL
- Column Temperature: Ambient or controlled, e.g., 30°C[11]

3. Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Amlodipine Besylate reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase and make up the volume.[5]
- Working Standard Solution (e.g., 50 µg/mL): Dilute the stock solution with the mobile phase to achieve the desired concentration.[5]
- Sample Preparation (from Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 5 mg of amlodipine to a 100 mL volumetric flask. Add about 50 mL of methanol, sonicate for 10 minutes to dissolve, and then make up the volume with methanol.[5] Further dilute with the mobile phase to a suitable concentration for analysis.

4. Forced Degradation Studies

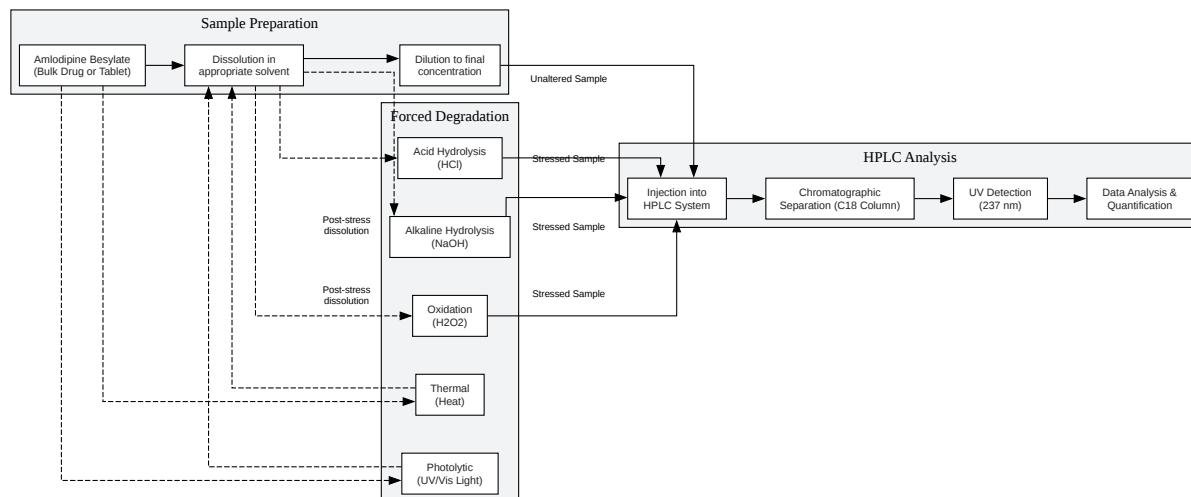
Prepare a stock solution of amlodipine besylate (e.g., 1 mg/mL) for the stress studies.[6]

- Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at ambient temperature for 3 days or with 5 M HCl at 80°C for 6 hours.[2][3]
- Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at ambient temperature for 3 days or with 5 M NaOH at 80°C for 6 hours.[2][3]
- Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at ambient temperature for 3 days or with a solution of 3% H₂O₂:methanol (80:20) at 80°C for 6 hours.[2][3]
- Thermal Degradation: Store the solid drug substance in an oven at 105°C for 3 days.[6]
- Photolytic Degradation: Expose the drug substance to UV light (200 W·h/m²) and visible light (1.2 million lux·h).[6]

After exposure to the stress conditions, the solutions should be neutralized (for acid and base hydrolysis) and diluted with the mobile phase to a suitable concentration for HPLC analysis.

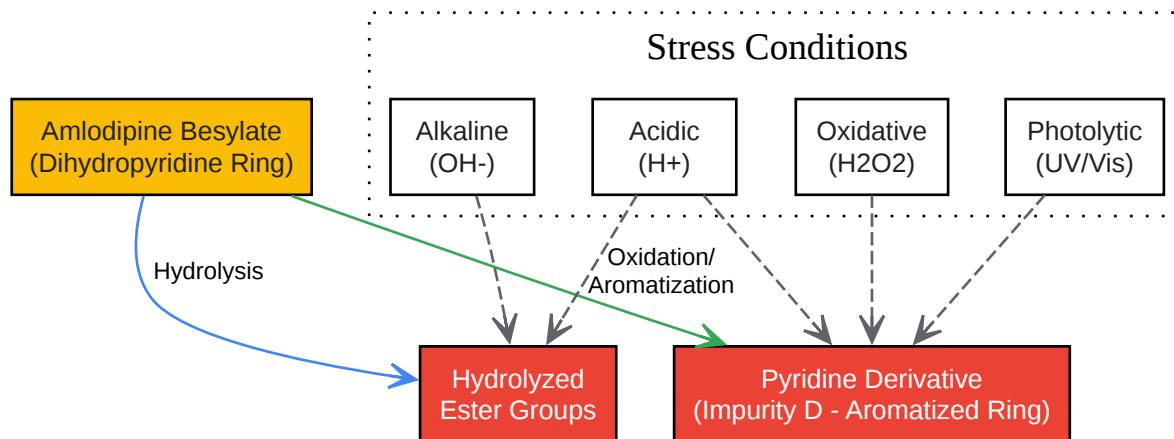
Data Presentation

Table 1: Summary of Forced Degradation Studies of Amlodipine Besylate


Stress Condition	Reagent/Condition	Duration	Temperature	Degradation (%)	Major Degradation Products
Acid Hydrolysis	5 M HCl	6 hours	80°C	75.2%	Dehydro amlodipine derivative[3][8]
0.1 M HCl	3 days	Ambient	~1%	Degradation observed[3][6]	
Alkaline Hydrolysis	5 M NaOH	6 hours	80°C	~100%	Total degradation, main product C15H16NOCl [3][8]
0.1 M NaOH	3 days	Ambient	43%	Significant degradation[3][6]	
Oxidative Degradation	3% H ₂ O ₂ :Methanol (80:20)	6 hours	80°C	80.1%	Dehydro amlodipine derivative (Impurity D) [3][8]
30% H ₂ O ₂	Not specified	Not specified	20%	Impurity D identified[9]	
3% H ₂ O ₂	3 days	Ambient	~1%	Degradation observed[6]	
Thermal Degradation	Solid State	3 days	105°C	No significant degradation	Stable under thermal stress[3][6]
Photolytic Degradation	UV & Visible Light	14 days	Photostability chamber	32.2%	Significant degradation[3]

][8]

Not specified Not specified 5%


Degradation
observed[6]

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the stability-indicating assay of Amlodipine Besylate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijpar.com [ijpar.com]
- 6. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. japer.in [japer.in]

- 11. eijppr.com [eijppr.com]
- To cite this document: BenchChem. [Application Notes: Stability-Indicating HPLC Assay for Amlodipine Besylate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b564258#stability-indicating-assay-method-for-amlodipine-besylate\]](https://www.benchchem.com/product/b564258#stability-indicating-assay-method-for-amlodipine-besylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com